molecular formula C11H16N2O B12824789 (S)-2-amino-3-methyl-3-phenylbutanamide

(S)-2-amino-3-methyl-3-phenylbutanamide

Cat. No.: B12824789
M. Wt: 192.26 g/mol
InChI Key: GPKMSUFEAUZGLG-SECBINFHSA-N
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Description

(S)-2-amino-3-methyl-3-phenylbutanamide is a chiral amide compound with a unique structure that includes an amino group, a methyl group, and a phenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-3-methyl-3-phenylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid and benzylamine.

    Amidation Reaction: The carboxylic acid group of (S)-2-amino-3-methylbutanoic acid is converted to an amide group through a reaction with benzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (S)-2-amino-3-methyl-3-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(S)-2-amino-3-methyl-3-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-amino-3-methyl-3-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    ®-2-amino-3-methyl-3-phenylbutanamide: The enantiomer of (S)-2-amino-3-methyl-3-phenylbutanamide, with similar chemical properties but different biological activity.

    2-amino-3-methylbutanamide: Lacks the phenyl group, resulting in different reactivity and applications.

    2-amino-3-phenylbutanamide: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of both methyl and phenyl groups, which contribute to its distinct chemical reactivity and potential biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(2S)-2-amino-3-methyl-3-phenylbutanamide

InChI

InChI=1S/C11H16N2O/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3,(H2,13,14)/t9-/m1/s1

InChI Key

GPKMSUFEAUZGLG-SECBINFHSA-N

Isomeric SMILES

CC(C)(C1=CC=CC=C1)[C@@H](C(=O)N)N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(C(=O)N)N

Origin of Product

United States

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